5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H3FI2N2 . It is a solid substance and is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 387.92 . The SMILES string representation of the molecule is Fc1cnc2[nH]cc(I)c2c1I .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C7H3FI2N2 and it has a molecular weight of 387.92 .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine has been explored in various chemical synthesis studies. For instance, Thibault et al. (2003) demonstrated routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques (Thibault, L’Heureux, Bhide, & Ruel, 2003). Additionally, Wang et al. (2006) described a practical synthesis method for a pharmaceutical intermediate closely related to this compound, emphasizing the complexity of introducing certain functional groups (Wang, Zhi, Baum, Chen, Crockett, Huang, Eisenberg, Ng, Larsen, Martinelli, & Reider, 2006).
Biomedical Applications
- The compound's derivatives have been investigated for their potential in treating various diseases. For instance, Carbone et al. (2013) synthesized nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, and studied their antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013). Similarly, Neumann et al. (2018) reported on the synthesis of fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles (F-DANDYs) and their potential in treating cognitive deficiencies observed in Down syndrome (Neumann, Gourdain, Albac, Dekker, Bui, Dairou, Schmitz-Afonso, Hue, Rodrigues-Lima, Delabar, Potier, Le Caër, Touboul, Delatour, Cariou, & Dodd, 2018).
Fluorescent Chemosensors
- A study by Maity et al. (2018) demonstrated the use of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores as fluorescent chemosensors, highlighting their sensitivity to Fe3+/Fe2+ cations in living cells (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Molecular Docking Studies
- Caballero et al. (2011) performed docking studies on derivatives of this compound to understand their role as c-Met kinase inhibitors. This research is crucial in drug design for cancer therapeutics (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Neuroimaging
- [18 F]MK-6240, a derivative, has been developed as a PET radiotracer for imaging neurofibrillary tangles in neurodegenerative diseases. Hopewell et al. (2019) discussed its synthesis and application in human and animal PET imaging studies (Hopewell, Ross, Kostikov, Pascoal, Alberti, Lacatus-Samoila, Soucy, Bennacef, Kobayashi, Kang, Rosa-Neto, & Massarweh, 2019).
Other Applications
- The compound and its derivatives have been explored in various other applications, including as inhibitors of RNA-dependent RNA polymerase in influenza treatment (Yang, Du, Huang, Wang, Huang, Yang, & Li, 2019), and in the development of new heterocyclic molecules with potential anti-cancerous properties (Murthy, Mary, Suneetha, Panicker, Armaković, Armaković, Giri, Suchetan, & Alsenoy, 2017).
Future Directions
Properties
IUPAC Name |
5-fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2N2/c8-3-1-11-7-5(6(3)10)4(9)2-12-7/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKUSVGRMCQMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678434 | |
Record name | 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-23-6 | |
Record name | 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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